molecular formula C16H18N2O B4897948 1-Phenyl-3-(1-phenylpropyl)urea

1-Phenyl-3-(1-phenylpropyl)urea

Cat. No.: B4897948
M. Wt: 254.33 g/mol
InChI Key: KXRHTXNSZHOAPO-UHFFFAOYSA-N
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Description

Overview of Substituted Urea (B33335) Derivatives in Contemporary Chemical Research

Substituted urea derivatives are a significant class of organic compounds characterized by a central urea moiety with various substituent groups attached to its nitrogen atoms. nih.gov This structural versatility allows for a wide range of chemical and physical properties, making them valuable in numerous areas of chemical research. ontosight.ai

Historically, the synthesis of urea derivatives often involved the use of phosgene (B1210022) or its equivalents, though safer and more environmentally friendly methods have since been developed. nih.gov These methods include the use of carbonates, N,N'-carbonyldiimidazole, and rearrangements like the Curtius, Lossen, and Hofmann rearrangements. nih.gov The conformation of substituted ureas, particularly the trans,trans or cis,cis arrangement around the nitrogen atoms, is a critical factor influencing their interactions and is heavily dependent on the nature of the substituents. nih.gov

The applications of substituted urea derivatives are diverse. They are integral to medicinal chemistry, with many possessing biological activities such as anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. ontosight.ainih.gov In addition to their pharmaceutical potential, they are used in the development of herbicides, as linkers in antibody-drug conjugates, and as building blocks in combinatorial chemistry and material science. nih.govtaylorfrancis.com The ability to form stable hydrogen bonds is a key feature of the urea group, contributing to its role in creating structured molecular assemblies like artificial β-sheets. nih.gov

Academic Significance and Research Trajectories of 1-Phenyl-3-(1-phenylpropyl)urea Analogues

Analogues of this compound, which are structurally similar compounds, have been the subject of significant academic research, particularly in the field of medicinal chemistry. The exploration of these analogues often involves systematic structural modifications to understand structure-activity relationships and to optimize their biological effects.

One notable area of research has been the investigation of 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors. nih.gov The complement system is a part of the immune system, and its inhibition can be a therapeutic strategy for certain inflammatory and autoimmune diseases. Through high-throughput screening and subsequent structural modifications, researchers identified that introducing longer carbon chains to the structure significantly improved the inhibitory activity of these compounds. nih.gov For instance, an optimized analogue demonstrated potent inhibition of the complement system. nih.gov

Another research direction has focused on the synthesis and evaluation of N-nitrophenyl-N'-(alkyl/aryl)urea derivatives for their potential antidepressant properties. nih.gov Studies have shown that the position of substituents, such as a nitro group on the phenyl ring, can have a profound impact on the compound's activity. nih.gov For example, a para-substituted analogue showed the most significant antidepressant effect in preclinical models. nih.gov

The synthesis of these analogues often involves reacting an appropriate isocyanate with an amine or using multi-step procedures involving intermediates like carbamates. mdpi.commdpi.com The characterization of these new compounds relies on various spectroscopic methods, including IR, NMR, and mass spectrometry, to confirm their structures. mdpi.com The ongoing research into these analogues highlights the continued interest in substituted ureas as a scaffold for discovering new biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-(1-phenylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRHTXNSZHOAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Phenyl 3 1 Phenylpropyl Urea and Its Analogues

Established Reaction Pathways for Urea (B33335) Moiety Formation

Traditional methods for synthesizing ureas, including 1-phenyl-3-(1-phenylpropyl)urea, are well-documented and widely utilized in organic synthesis. These pathways offer reliable and versatile approaches to the urea linkage.

Isocyanate-Amine Coupling Strategies

A cornerstone of urea synthesis is the reaction between an isocyanate and an amine. nih.gov This method is highly efficient and forms the basis for many synthetic routes to unsymmetrical ureas. The isocyanate, containing an electrophilic carbon atom, readily reacts with the nucleophilic amine to form the stable urea bond. nih.gov The required isocyanate can be generated in situ from various precursors, a common strategy that avoids the handling of these often-toxic reagents. nih.gov For instance, a practical method involves the reaction of amines with phosgene (B1210022) or its safer equivalents to generate the isocyanate intermediate, which then reacts with another amine to yield the final urea product. nih.gov A more recent advancement is the copper-catalyzed C(sp³)–H isocyanation, which allows for the direct conversion of benzylic C-H bonds into isocyanates, followed by coupling with amines to produce a diverse range of ureas. rsc.orgrsc.org

The general reaction is depicted below:

R-N=C=O + R'-NH₂ → R-NH-C(O)-NH-R'

Reactant 1Reactant 2ProductNotes
Phenyl isocyanate1-PhenylpropylamineThis compoundDirect coupling
Alkyl/Aryl IsocyanatePrimary/Secondary AmineN,N'-Disubstituted UreaGeneral reaction

Carbodiimide-Mediated Urea Synthesis

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), are widely used as coupling agents in the synthesis of amides and can also be employed for urea formation. wikipedia.orgpeptide.com The mechanism involves the activation of a carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. peptide.comunimi.it This intermediate can then react with an amine to furnish the desired amide. However, a common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea. wikipedia.orgpeptide.com While this is often an undesired byproduct in amide synthesis, this reactivity can be harnessed for the direct synthesis of urea derivatives. The reaction of an amine with the O-acylisourea intermediate can also lead to the formation of a urea byproduct. peptide.com

A general representation of carbodiimide-mediated coupling is shown below:

Reactant 1Reactant 2Coupling AgentKey IntermediateProduct
Carboxylic AcidAmineCarbodiimide (e.g., DCC, EDC)O-acylisoureaAmide + Urea byproduct

Cyclic Carbonate Reactivity in Urea Formation

The reaction of cyclic carbonates with amines provides an alternative, phosgene-free route to ureas. researchgate.netspecificpolymers.com This method is considered a greener approach as it often utilizes carbon dioxide as a feedstock for the synthesis of the cyclic carbonate starting material. researchgate.netspecificpolymers.com The reaction between a cyclic carbonate and a primary or secondary amine leads to the formation of a hydroxyurethane, which can be further manipulated or can be seen as a urea analog itself. specificpolymers.com The synthesis of cyclic carbonates can be achieved through the reaction of diols with urea, further highlighting the interconnectedness of these chemical classes. researchgate.netbenthamdirect.comyork.ac.uk The use of bifunctional catalysts with both acidic and basic sites has been shown to be effective in the synthesis of cyclic carbonates from diols and urea. researchgate.net

Advanced Synthetic Transformations and Reaction Conditions

Modern organic synthesis has introduced more sophisticated methods for the preparation of urea derivatives, often involving rearrangement reactions that proceed through an isocyanate intermediate.

Modified Curtius Rearrangement Applications

The Curtius rearrangement is a powerful tool for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. nih.govwikipedia.orgnih.gov The classical reaction involves the thermal decomposition of an acyl azide (B81097). wikipedia.org A significant modification of this reaction allows for a one-pot synthesis of unsymmetrical ureas from an aromatic acid chloride. acs.org In this process, the acid chloride is treated with sodium azide to form the acyl azide, which then undergoes rearrangement to the isocyanate. The subsequent addition of an amine traps the isocyanate to yield the desired urea derivative. acs.org This method has been successfully applied to synthesize a wide array of urea derivatives, including those with various functional groups. acs.orgorganic-chemistry.org The reaction is often carried out under non-aqueous conditions to prevent hydrolysis of the isocyanate. acs.org

Starting MaterialKey TransformationIntermediateFinal Product
Carboxylic Acid/Acyl HalideCurtius RearrangementAcyl Azide, IsocyanateAmine, Urethane, or Urea

A study by Sureshbabu and co-workers demonstrated an efficient one-pot procedure for the synthesis of urea-linked peptidomimetics using Curtius rearrangement conditions, highlighting the utility of this reaction in medicinal chemistry. nih.gov

Hofmann Rearrangement in Urea Derivative Synthesis

The Hofmann rearrangement provides another route to isocyanates, starting from primary amides. wikipedia.org The reaction typically involves treating the amide with a halogen (like bromine) and a strong base. wikipedia.org The key step is the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen, with the simultaneous loss of a halide ion, to form the isocyanate. wikipedia.org This intermediate can then be trapped by an amine to produce a urea derivative. organic-chemistry.org Variations of the Hofmann rearrangement utilize different reagents, such as N-bromosuccinimide (NBS) or iodosylbenzene, to effect the transformation under milder conditions. wikipedia.orgresearchgate.net A direct and convenient reaction of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source can provide N-substituted ureas through an in situ generated isocyanate via a Hofmann rearrangement. organic-chemistry.org

Starting MaterialKey TransformationIntermediateTrapping AgentFinal Product
Primary AmideHofmann RearrangementIsocyanateAmineN,N'-Disubstituted Urea

Catalytic Approaches for this compound Precursors

The synthesis of precursors for this compound, particularly 1-phenylpropylamine, heavily relies on catalytic reductive amination of propiophenone (B1677668). researchgate.netwikipedia.org This method is favored for its efficiency and atom economy. researchgate.net

Various catalytic systems are employed for this transformation. Noble metal catalysts, such as those based on palladium and platinum, are effective. For instance, a Pd-Pt/C catalyst can be used under hydrogen pressure to reduce propiophenone in the presence of an amine source. Gold-based catalysts, like Au/TiO2 and Au/CeO2/TiO2, have also demonstrated high efficacy in the reductive amination of ketones, achieving good yields under hydrogen pressure. researchgate.net Another approach involves iridium catalysts, which are noted for their high activity and ability to function under mild conditions, even at low catalyst loadings. kanto.co.jp

In addition to traditional hydrogenation with hydrogen gas, transfer hydrogenation offers a safer alternative by using hydrogen donors like formic acid or ammonium (B1175870) formate. researchgate.netkanto.co.jp This method avoids the need for high-pressure hydrogen gas and specialized equipment. kanto.co.jp The choice of catalyst and reaction conditions, including the solvent and temperature, can be optimized to maximize the yield and selectivity of the desired 1-phenylpropylamine precursor. researchgate.netkanto.co.jp

Table 1: Catalytic Approaches for 1-Phenylpropylamine Synthesis

CatalystAmine SourceHydrogen SourceSolventKey Features
Pd-Pt/CN-benzyl-N-methylethylamineH₂ (5 bar)Ethyl acetateSimultaneous hydrogenolysis and ketone reduction.
Au/CeO₂/TiO₂BenzylamineH₂ (30 bar)TolueneHigh yield (79%) of the secondary amine. researchgate.net
Iridium ComplexAmmonium formateFormic acidEthanolAir-stable catalyst, proceeds under reflux. kanto.co.jp
NickelAmmoniaH₂Not specifiedHeterogeneous catalyst for reductive amination. wikipedia.org

Derivatization Strategies for Structural Diversification

The derivatization of this compound is a key strategy for exploring its structure-activity relationship (SAR) by introducing a variety of substituents on the aromatic rings and the alkyl chain. nih.govnih.gov

Exploration of Alkyl and Aryl Substituent Effects on Synthesis

The synthesis of analogues of this compound is typically achieved by reacting a substituted phenyl isocyanate with a substituted amine. asianpubs.orgwikipedia.org The electronic properties of the substituents on both reactants play a crucial role. Electron-withdrawing groups on the phenyl isocyanate enhance its electrophilicity, facilitating the reaction, while electron-donating groups on the amine increase its nucleophilicity. researchgate.netnih.gov

The synthesis of these derivatives often involves a one-pot reaction where an appropriate amine is treated with an isocyanate. nih.govmdpi.com For example, various substituted aryl isocyanates can be reacted with an amine to produce a library of urea derivatives. asianpubs.orgnih.gov The choice of substituents can be guided by the desire to modulate properties such as hydrogen bonding capabilities and planarity of the urea functionality, which can impact biological activity. nih.gov

Table 2: Synthesis of Substituted this compound Analogues

Amine PrecursorIsocyanate PrecursorResulting Urea Analogue
1-Phenylpropylamine4-Chlorophenyl isocyanate1-(4-Chlorophenyl)-3-(1-phenylpropyl)urea
1-Phenylpropylamine4-Methoxyphenyl isocyanate1-(4-Methoxyphenyl)-3-(1-phenylpropyl)urea
4-Methyl-1-phenylpropylaminePhenyl isocyanate1-Phenyl-3-(1-(p-tolyl)propyl)urea
1-Phenylpropylamine3-(Trifluoromethyl)phenyl isocyanate1-(3-(Trifluoromethyl)phenyl)-3-(1-phenylpropyl)urea

Stereoselective Synthesis of Chiral Analogues and their Configurational Importance

The 1-phenylpropyl moiety of this compound contains a stereocenter, meaning the compound can exist as different stereoisomers. The biological activity of such chiral molecules is often highly dependent on their specific three-dimensional structure. nih.govnih.gov Therefore, the synthesis of enantiomerically pure analogues is of significant importance.

The primary route to chiral analogues involves the use of enantiomerically pure precursors, such as (R)- or (S)-1-phenylpropylamine. google.comchemicalbook.com These chiral amines can be obtained through methods like enzymatic kinetic resolution, which can provide high enantiomeric excess. rsc.org For instance, transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org

Once the chiral amine is obtained, it can be reacted with an appropriate isocyanate to yield the desired chiral urea derivative. nih.gov The use of chiral catalysts in the synthesis of ureas and their precursors is also a developing area, aiming to control the stereochemical outcome of the reaction. researchgate.netrsc.orgacs.org The absolute configuration of the final product is critical, as different enantiomers can exhibit vastly different biological activities. nih.govnih.gov

Table 3: Stereoselective Synthesis of Chiral Analogues

Chiral Amine PrecursorIsocyanate ReactantChiral Urea Product
(R)-1-PhenylpropylaminePhenyl isocyanate(R)-1-Phenyl-3-(1-phenylpropyl)urea
(S)-1-PhenylpropylaminePhenyl isocyanate(S)-1-Phenyl-3-(1-phenylpropyl)urea
(R)-1-Phenylpropylamine4-Chlorophenyl isocyanate(R)-1-(4-Chlorophenyl)-3-(1-phenylpropyl)urea
(S)-1-Phenylpropylamine4-Chlorophenyl isocyanate(S)-1-(4-Chlorophenyl)-3-(1-phenylpropyl)urea

Chemical Reactivity and Mechanistic Pathways of 1 Phenyl 3 1 Phenylpropyl Urea

General Reaction Profiles of Substituted Urea (B33335) Moieties

Substituted ureas are a robust and versatile class of organic compounds, with their reactivity heavily influenced by the nature of the substituents on the nitrogen atoms. researchgate.netnih.gov Generally, the urea functional group is relatively inert, requiring specific conditions to undergo chemical transformations. nih.gov

The reactivity of the urea moiety is characterized by several key features:

Thermal Stability: Ureas exhibit considerable thermal stability. However, at high temperatures, they can decompose. For instance, heating phenylurea can lead to the formation of carbanilide (B493258) (symmetrical diphenylurea) through a secondary reaction involving a phenyl isocyanate intermediate. orgsyn.org

Hydrolysis: The hydrolysis of N-aryl ureas to generate anilines and isocyanates as transient intermediates is a known reaction pathway, often requiring elevated temperatures. nih.gov For example, N,N-diisopropyl urea undergoes slow hydrolysis to aniline (B41778) at 100°C. nih.gov

Nucleophilic Substitution: The urea group is typically a poor leaving group, making nucleophilic substitution at the carbonyl carbon challenging. nih.gov Such reactions often necessitate high temperatures, acidic or basic catalysis, or metal catalysis to proceed. nih.gov However, sterically hindered trisubstituted ureas have demonstrated an exception to this, undergoing efficient substitution with various nucleophiles under neutral conditions. nih.gov

Reaction with Aldehydes: Ureas containing N-H bonds can readily react with aldehydes to form α-hydroxyalkylureas. wikipedia.org

The general reaction conditions for substituted ureas are summarized in the table below.

Reaction TypeConditionsProducts
Thermal DecompositionHigh TemperatureIsocyanates, Symmetrical Ureas
HydrolysisHigh Temperature, Acid/Base CatalysisAmines, Isocyanates
Nucleophilic SubstitutionHigh Temperature, CatalysisCarbamates, Thiocarbamates
Reaction with AldehydesNeutral Conditionsα-Hydroxyalkylureas

Oxidation and Reduction Pathways of Related Functional Groups

The oxidation and reduction of 1-Phenyl-3-(1-phenylpropyl)urea would target the urea moiety and the phenyl rings. The oxidation state of an organic compound is determined by the number of bonds to more electronegative atoms (like oxygen and nitrogen) versus less electronegative atoms (like hydrogen). libretexts.org

Oxidation:

The oxidation of the urea functional group, known as the urea oxidation reaction (UOR), is a key process in applications like direct urea fuel cells and urea-rich water treatment. nih.govuw.edu The complete oxidation of urea yields nitrogen gas, carbon dioxide, and water. uw.edu This process is typically an electrochemical reaction requiring a catalyst.

Catalysts: Nickel-based electrodes are highly effective for the UOR. uw.edu

Mechanism: The mechanism on a Ni(OH)₂ surface is thought to involve the initial adsorption of urea, followed by a series of deprotonation and oxidation steps. nih.gov Computational studies support an intramolecular pathway for N₂ formation. nih.gov

The phenyl groups are generally stable to oxidation but can be oxidized under harsh conditions, which would likely lead to the degradation of the entire molecule.

Reduction:

Reduction of an organic compound involves increasing its number of carbon-hydrogen bonds or decreasing the number of carbon-heteroatom bonds. libretexts.org

Urea Moiety: The carbonyl group of the urea is generally resistant to reduction. Standard laboratory reducing agents like sodium borohydride (B1222165) are used to reduce aldehydes and ketones but are not typically effective for ureas. libretexts.org

Phenyl Rings: The aromatic phenyl rings can be reduced to cyclohexyl rings through catalytic hydrogenation. This reaction requires a metal catalyst (e.g., Rhodium, Ruthenium, or Platinum) and typically high pressures of hydrogen gas.

The potential redox reactions for the functional groups in this compound are outlined below.

Functional GroupRedox ReactionConditionsProducts
UreaOxidation (UOR)Electrocatalysis (e.g., Ni-based)N₂, CO₂, H₂O
Phenyl RingsReductionCatalytic Hydrogenation (e.g., Pt, H₂)Cyclohexyl Rings

Nucleophilic and Electrophilic Substitution Reactions within the Molecular Framework

The molecular structure of this compound offers sites for both nucleophilic and electrophilic attack.

Nucleophilic Substitution:

As mentioned, direct nucleophilic substitution at the urea carbonyl carbon is generally difficult. nih.gov However, under certain conditions, ureas can act as precursors to isocyanates, which are highly reactive electrophiles. nih.govorganic-chemistry.org Hindered trisubstituted ureas, in particular, can serve as "masked isocyanates," reacting with nucleophiles like alcohols, amines, and thiols under neutral conditions. nih.gov The reaction is believed to proceed through a zwitterionic intermediate or directly to the isocyanate. nih.gov

Urea anions, generated by a strong base like sodium hydride in a solvent like DMSO, can act as potent nucleophiles in SNAr (nucleophilic aromatic substitution) and other substitution reactions. researchgate.netsemanticscholar.org

Electrophilic Substitution:

The phenyl rings are the primary sites for electrophilic aromatic substitution. The urea substituent (-NH-CO-NH-R) attached to the phenyl ring acts as an activating group and an ortho, para-director. This is due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system, increasing the electron density at the ortho and para positions. byjus.comquora.com This activating effect makes the phenyl rings in this compound more reactive towards electrophiles than benzene (B151609) itself.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms at the ortho and para positions of the phenyl rings. Due to the activating nature of the urea group, these reactions can often proceed without a Lewis acid catalyst. libretexts.orgyoutube.com

Nitration: Treatment with nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the aromatic rings, primarily at the ortho and para positions. byjus.com

Friedel-Crafts Reactions: Acylation and alkylation can occur on the activated phenyl rings, although the Lewis acid catalysts used can sometimes complex with the urea nitrogen atoms, complicating the reaction.

Mechanistic Investigations of Related Chemical Transformations

Mechanistic studies of reactions involving ureas provide insight into the probable pathways for this compound.

Isocyanate Intermediates: Many reactions of ureas, including their synthesis and thermal decomposition, proceed through the formation of an isocyanate intermediate. wikipedia.orgorganic-chemistry.org For example, the synthesis of N-substituted ureas can involve the in situ generation of an isocyanate from a Hofmann or Curtius rearrangement, followed by nucleophilic attack by an amine. organic-chemistry.org The thermal decomposition of phenylurea to carbanilide is also explained by the formation of phenyl isocyanate. orgsyn.org

Acid-Catalyzed Reactions: In acidic solutions, the reaction of urea with dicarbonyl compounds like pentane-2,4-dione involves the acid-catalyzed attack of the urea on the enol form of the dione, followed by cyclization. rsc.org This highlights the role of the carbonyl oxygen of the urea as a site for protonation, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org

Urea Synthesis Mechanisms: The industrial synthesis of urea from ammonia (B1221849) and carbon dioxide has been studied computationally. These studies show the formation of a carbamic acid intermediate, followed by dehydration, which is the rate-determining step. researchgate.net The reaction is often autocatalyzed by additional ammonia or water molecules. researchgate.net Similar principles apply to the synthesis of substituted ureas from amines and CO₂, which can proceed through silylcarbamate intermediates when silylamines are used. researchgate.net

Urea Oxidation Mechanism: First-principles calculations on the urea oxidation reaction on nickel hydroxide (B78521) surfaces have been used to understand product selectivity. The binding of reaction intermediates to the catalyst surface and the deprotonation steps are critical factors that determine whether the final product is N₂ or nitrates/nitrites. nih.gov

Advanced Structural Elucidation Methodologies for 1 Phenyl 3 1 Phenylpropyl Urea

Application of X-ray Crystallography in Determining Molecular and Crystal Structures

The process of single-crystal X-ray diffraction involves growing a high-quality single crystal of the compound, which for a substituted urea (B33335) like 1-Phenyl-3-(1-phenylpropyl)urea would typically be achieved by slow evaporation from a suitable solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions are determined and refined.

For analogous compounds like 1,3-diphenylurea (B7728601), crystallographic studies have revealed detailed structural parameters. researchgate.net For instance, 1,3-diphenylurea crystallizes in the orthorhombic space group Pna2₁, with specific unit cell dimensions. researchgate.net Similar protocols would be applied to this compound to determine its crystal system, space group, and unit cell parameters. The conformation of the molecule, including the torsion angles between the phenyl rings and the urea plane, would be precisely defined. Studies on N,N'-diphenyl-N,N'-diethylurea have shown that the nitrogen atoms in the urea moiety adopt a geometry that is intermediate between trigonal and tetrahedral. researchgate.netnih.gov

Table 1: Representative Crystallographic Data for a Phenylurea Analog

Parameter 1,3-Diphenylurea researchgate.net
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 9.118(3)
b (Å) 10.558(2)
c (Å) 11.780(3)

This interactive table provides examples of crystallographic data obtained for a related compound. Similar data would be sought for this compound.

A key feature of urea derivatives is their capacity to form robust hydrogen bonds, which act as primary drivers in the formation of predictable supramolecular structures. rsc.org The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen is an effective acceptor. In the solid state, these interactions lead to the formation of well-defined one-, two-, or three-dimensional networks. rsc.org

Spectroscopic Techniques for Structural Characterization and Elucidation

While crystallography provides a static picture of the solid state, spectroscopic methods offer insight into the molecule's structure and dynamics in various states (solid, solution) and confirm its chemical identity.

NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule and for studying its conformation in solution. For this compound, a complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the first step. nih.govresearchgate.net This is achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate protons with their directly attached carbons and with carbons further away, respectively. nih.gov

The chemical shifts of the N-H protons are particularly informative, as they can indicate their involvement in hydrogen bonding. nih.gov Conformational information, such as the preferred orientation of the phenyl and phenylpropyl groups, can be deduced from Nuclear Overhauser Effect (NOESY) experiments, which identify protons that are close to each other in space. nih.govresearchgate.net Extensive NMR studies on substituted diphenylureas have shown good agreement between the conformations observed in the solid state by X-ray crystallography and those adopted in solution. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Groups in this compound

Group ¹H Chemical Shift (ppm, approximate) ¹³C Chemical Shift (ppm, approximate)
N-H (urea) 8.0 - 9.5 N/A
Aromatic C-H 7.0 - 7.6 115 - 145
Carbonyl C=O N/A ~155

This interactive table shows typical chemical shift ranges based on data from analogous urea derivatives. tandfonline.comchemicalbook.com Actual values would be determined experimentally.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. tandfonline.com For urea derivatives, these methods are highly sensitive to the strong hydrogen bonding present in the solid state. researchgate.netwesternsydney.edu.au Key vibrational bands include:

N-H stretching: Typically observed in the 3200-3500 cm⁻¹ region. The position and shape of these bands are highly indicative of hydrogen bonding. Stronger hydrogen bonds lead to a downward shift in frequency and broadening of the band. researchgate.net

C=O stretching (Amide I band): This is a very strong band in the IR spectrum, usually found between 1630 and 1680 cm⁻¹. Its frequency is also sensitive to hydrogen bonding, shifting to lower wavenumbers as the hydrogen bonding to the carbonyl oxygen becomes stronger. tandfonline.com

C-N stretching: These vibrations appear in the 1400-1480 cm⁻¹ region and are also characteristic of the urea backbone. tandfonline.compw.edu.pl

By comparing the spectra of this compound in different phases (e.g., solid vs. dilute solution in a non-polar solvent), the extent and strength of intermolecular hydrogen bonding can be assessed. tandfonline.com

Mass spectrometry (MS) is used to determine the molecular weight of a compound with high accuracy and to obtain structural information from its fragmentation pattern. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or other adducts would be observed, confirming the molecular mass of this compound. nih.govacs.org

Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide clues about the molecule's structure. For phenylurea compounds, common fragmentation pathways include cleavage of the C-N bonds of the urea linkage. nih.govacs.org For this compound, characteristic fragments would be expected corresponding to the loss of the phenyl group, the phenylpropyl group, and other signature cleavages that would help to confirm the proposed structure.

Computational and Theoretical Investigations of 1 Phenyl 3 1 Phenylpropyl Urea

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometry, stability, and electronic properties, offering a microscopic view of the compound's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently employed to determine a molecule's most stable three-dimensional shape (its optimized geometry) and to analyze its structural parameters.

For the phenylurea class of compounds, DFT calculations, often using the B3LYP method with a suitable basis set like 6-311+G(2d,p), are performed to predict bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical results are then compared with experimental data, typically from X-ray crystallography, to validate the computational model. For instance, a study on 3-tert-butyl-1-(3-hydroxyphenyl)urea (B11947072) demonstrated that the crystal structure determined by X-ray diffraction closely matched the molecular structure optimized by DFT. researchgate.net

Table 1: Representative Geometric Parameters from Crystallographic Analysis of a Phenylurea Isomer

Parameter Description
Bond Lengths (Å) Distances between bonded atoms (e.g., C=O, N-C, C-C).
Bond Angles (°) Angles formed by three connected atoms (e.g., N-C-O).
Dihedral Angles (°) Torsional angles describing the 3D arrangement of atoms.
Hydrogen Bonds Key intermolecular interactions stabilizing the crystal structure.

This table is illustrative, based on data for the isomer 1-(3-Phenylpropyl)urea, and shows the type of structural information obtained from such studies. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the electronic properties and chemical reactivity of a molecule. nih.gov

A small HOMO-LUMO energy gap suggests that a molecule can be easily excited, indicating high chemical reactivity, polarizability, and biological activity. nih.gov Quantum chemical calculations are used to determine the energies of these orbitals. For many organic molecules, the HOMO is located on the electron-donating parts of the molecule, while the LUMO is on the electron-accepting parts. This distribution shows how charge transfer can occur within the molecule upon electronic excitation. nih.gov

In studies of various urea (B33335) and pyrazole (B372694) derivatives, DFT calculations have been used to compute the HOMO-LUMO gap. nih.govresearchgate.net The results help predict the molecule's behavior as an electrophile or nucleophile and its potential for charge-transfer interactions, which are often vital for biological activity. researchgate.net For a compound like 1-Phenyl-3-(1-phenylpropyl)urea, this analysis would reveal the most probable sites for electrophilic and nucleophilic attack, guiding the understanding of its reaction mechanisms and interactions with biological macromolecules.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

While DFT provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and the stability of molecular complexes.

In the context of drug design, MD simulations are often used to refine the results of molecular docking. After a potential binding pose of a ligand in a protein's active site is predicted, an MD simulation can be run to assess the stability of this protein-ligand complex. For example, in a study of N-(phenylcarbamothioyl)-4-chloro-benzamide, a thiourea (B124793) derivative, MD simulations confirmed that the compound formed a stable bond within the active site of its target protein, checkpoint kinase 1, whereas a reference compound did not. jppres.com This method can validate docking results by showing whether the key interactions are maintained in a dynamic, solvated environment. jppres.com For this compound, MD simulations would be crucial to understand how its different possible conformations behave and to confirm the stability of its binding to a potential biological target.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry, aiming to understand how changes in a molecule's chemical structure affect its biological activity. In silico modeling accelerates this process by predicting the activity of hypothetical compounds before they are synthesized.

A compelling example is the SAR study of 1-phenyl-3-(1-phenylethyl)urea derivatives, which are structurally very similar to this compound. nih.gov Starting from a hit compound identified in a high-throughput screen, researchers systematically modified the structure and evaluated the effect on its activity as a complement inhibitor. nih.gov This study led to the discovery that introducing a five- or six-carbon chain significantly improved the inhibitory potency, resulting in a lead compound with an IC50 value as low as 13 nM. nih.govnih.gov

Table 2: Illustrative Structure-Activity Relationship Findings for Phenylurea Analogs

Structural Modification Effect on Activity Rationale
Introduction of a 5- or 6-carbon chain Greatly improved inhibitory activity. nih.govnih.gov Potentially enhances binding affinity in the target's active site.
Modifications to phenyl ring substituents Varied effects depending on the group and position. Alters electronic properties and steric fit.

This table summarizes findings from SAR studies on 1-phenyl-3-(1-phenylethyl)urea derivatives, which serve as a model for potential SAR studies on this compound. nih.govnih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net It is widely used to screen virtual compound libraries and to propose binding modes that can explain observed biological activity.

Numerous studies on phenylurea derivatives have employed molecular docking to understand their mechanism of action. For instance, a series of 1,3-disubstituted ureas were docked into the active site of human soluble epoxide hydrolase to rationalize their anti-inflammatory activity. researchgate.net In another study, docking was used to evaluate the inhibitory potential of a chalcone (B49325) derivative against the penicillin-binding proteins of Staphylococcus aureus, revealing that the carbonyl group played a key role in the binding interactions. mdpi.com The docking results often include a calculated binding energy or score, which estimates the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the protein's amino acid residues. jppres.commdpi.com For this compound, docking studies would be a critical first step in identifying potential protein targets and predicting how it might bind to them, thereby guiding further experimental validation.

Exploration of Biological System Interactions of 1 Phenyl 3 1 Phenylpropyl Urea at a Mechanistic Level

Mechanistic Studies of Enzyme Inhibition

The potential for 1-Phenyl-3-(1-phenylpropyl)urea to act as an enzyme inhibitor is a key area of interest. The urea (B33335) moiety and the phenylpropyl group are structural features that could facilitate interactions with the active sites of various enzymes.

Urease Inhibition Mechanisms and Binding Modes

While specific studies on this compound are not detailed in the available literature, the general mechanism for urease inhibition by urea derivatives involves the interaction of the urea carbonyl group with the nickel ions in the enzyme's active site. The phenyl groups of this compound could further stabilize this binding through hydrophobic interactions with amino acid residues in the active site pocket. Molecular docking studies on similar phenylurea compounds suggest that hydrogen bonding between the urea's N-H groups and the enzyme's amino acids is also a critical factor in the binding affinity.

Protein Kinase (e.g., ROCK1/ROCK2) Interaction Mechanisms

The interaction of urea-based inhibitors with protein kinases such as ROCK1 and ROCK2 often involves the formation of hydrogen bonds with the hinge region of the ATP-binding site. In the case of this compound, the urea functional group could potentially form these critical hydrogen bonds. The phenyl rings would likely extend into the hydrophobic pockets of the kinase domain, further anchoring the molecule. The specific binding mode and inhibitory effect would be dependent on the conformational flexibility of the phenylpropyl group and its ability to fit within the confines of the active site.

Receptor and Channel Modulation Studies

Beyond enzyme inhibition, this compound may also exert its biological effects through the modulation of cellular receptors and ion channels.

Complement System Component (e.g., C9) Inhibition Mechanisms

The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. While direct evidence for the interaction of this compound with complement component C9 is not available, urea derivatives have been explored for their immunomodulatory effects. A potential mechanism could involve the disruption of protein-protein interactions necessary for the formation of the membrane attack complex (MAC), of which C9 is a key component. The hydrophobic nature of the phenyl groups in this compound might interfere with the polymerization of C9.

CRAC Channel Modulation and ORAI1 Targeting Mechanisms

Calcium release-activated calcium (CRAC) channels, formed by ORAI1 proteins, are crucial for calcium signaling in immune cells. The modulation of these channels by small molecules is an active area of research. For this compound, any potential modulatory activity would likely stem from its ability to interact with the transmembrane domains or extracellular loops of the ORAI1 protein. The lipophilic phenylpropyl group could facilitate partitioning into the cell membrane, allowing the urea moiety to interact with polar residues in the channel pore or gating machinery. However, without specific experimental data, this remains a theoretical possibility.

Antimicrobial Action Mechanisms and Selectivity Studies

The antimicrobial properties of various arylurea derivatives have been a subject of interest in the development of new therapeutic agents. nih.govuea.ac.uk These compounds have shown activity against a range of bacterial and fungal pathogens. nih.gov The mechanism of action for these antimicrobial effects can vary and is a critical area of study for understanding their potential and selectivity. One key area of investigation for antimicrobial compounds is their effect on the bacterial cell membrane. frontiersin.org

The bacterial cytoplasmic membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for cellular processes such as ATP synthesis, transport, and motility. frontiersin.orgnih.gov Disruption of this potential, a process called depolarization, can lead to cell death and is a known mechanism for many antimicrobial agents. frontiersin.org

Recent studies on arylurea derivatives have shed light on their potential to act via this mechanism. For instance, a study on arylsulfonamide/arylurea derivatives of aryloxy[1-(thien-2-yl)propyl]piperidines identified a compound, specifically a urea derivative, that demonstrated potent activity against multidrug-resistant S. epidermidis. acs.org A key finding was that this compound induced complete depolarization of the bacterial membrane in clinical S. epidermidis strains. acs.org This suggests that targeting the bacterial cell membrane is a promising strategy for this class of compounds. acs.org While this study did not investigate this compound itself, it provides a strong rationale for investigating similar mechanisms in related molecules.

The general methodology to study membrane depolarization involves using voltage-sensitive fluorescent dyes. frontiersin.orgnih.gov These dyes are taken up by bacterial cells, and their fluorescence changes in response to alterations in the membrane potential, providing a real-time indicator of depolarization. frontiersin.org

The table below summarizes findings for a related arylurea compound that acts via membrane depolarization.

Compound ClassSpecific Derivative StudiedOrganismMechanism Highlight
Arylurea derivatives of aryloxy[1-(thien-2-yl)propyl]piperidinesCompound 25 (a urea derivative)S. epidermidis (multidrug-resistant strains)Induces complete depolarization of the bacterial membrane. acs.org

Future research could apply these established methods to this compound to determine if it shares this membrane-targeting mechanism of action. Such studies would be crucial in understanding its potential as an antimicrobial agent and its selectivity for bacterial over mammalian cells.

Applications and Emerging Research Areas of 1 Phenyl 3 1 Phenylpropyl Urea in Chemical Science

Utility as Synthetic Intermediates in Organic Synthesis

The urea (B33335) functional group is a cornerstone in the synthesis of a wide array of more complex molecules. Phenylurea, a related compound, can be synthesized by reacting aniline (B41778) hydrochloride with urea in a boiling aqueous solution. orgsyn.org This process involves an equilibrium mixture of urea and ammonium (B1175870) cyanate, where the latter reacts with aniline hydrochloride to form phenylurea. orgsyn.org A secondary reaction can lead to the formation of carbanilide (B493258). orgsyn.org By carefully controlling the reaction conditions and periodically removing the desired phenylurea, the yield of the primary product can be optimized. orgsyn.org

The synthesis of various urea derivatives often involves the reaction of an aryl isocyanate with an appropriate amine. mdpi.com For instance, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)-urea and its analogs are synthesized from a urea backbone substituted with phenyl and phenylazophenyl groups, along with a phenyliminoethyl moiety. ontosight.ai Similarly, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea can be achieved through a one-step carbonylation reaction or a two-step process involving a carbamate (B1207046) intermediate. mdpi.com These synthetic strategies highlight the role of urea derivatives as building blocks for creating molecules with specific functionalities and potential applications.

Potential in Catalysis and Organocatalysis

Urea and its derivatives have emerged as significant players in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. The hydrogen-bonding capabilities of the urea moiety are central to its catalytic activity. For example, chiral mono- and bis-(thio)urea derivatives have been studied as supramolecular organocatalysts in enantioselective reactions. mdpi.com

In the vinylogous addition reaction of 2-trimethylsilyloxyfuran (TMSOF) to aldehydes, a urea catalyst was found to activate the carbonyl compound through hydrogen-bonding interactions, thereby accelerating the reaction. mdpi.com The efficiency of these catalysts is influenced by their structural and conformational features. DFT calculations have shown that for effective substrate activation, a double hydrogen bond formation is often necessary. mdpi.com The tendency of a catalyst to adopt a specific conformation, such as a trans conformation of the N-H protons in the urea or thiourea (B124793) unit, can impact its catalytic activity. mdpi.com

Exploration in Advanced Materials Science

The structural characteristics of 1-Phenyl-3-(1-phenylpropyl)urea, particularly its ability to form well-defined supramolecular structures through hydrogen bonding, make it a compound of interest in materials science. The crystal structure of the related compound, 1-(3-Phenyl-prop-yl)urea, reveals the formation of double supramolecular layers parallel to the bc plane, held together by intermolecular N-H···O hydrogen bonds. nih.govnih.gov These interactions lead to the formation of specific motifs, such as R(2)2(8) and R(2)1(6) rings. nih.govnih.gov

Role in Agricultural Chemistry Research (mechanistic pathways in plant systems, non-toxicity focused)

While direct research on the mechanistic pathways of this compound in plant systems is not extensively documented in the provided context, the study of urea derivatives in agricultural chemistry is a significant field. The focus is often on understanding their behavior and effects within biological systems, which can inform the development of new agrochemicals. The structural similarity of this compound to other biologically active urea compounds suggests its potential for investigation in this area.

Corrosion Inhibition Properties and Mechanisms

Urea derivatives have demonstrated considerable efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process.

Derivatives of 1-phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea (B2703578) have been synthesized and evaluated as corrosion inhibitors for mild steel in a 1 M HCl solution. dntb.gov.uaresearchgate.net The inhibition efficiency of these compounds was found to increase with their concentration but decrease with rising temperature. researchgate.net The adsorption of these inhibitors on the steel surface was found to follow the Langmuir adsorption isotherm, indicating a physicochemical interaction. researchgate.net

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to investigate the mechanism of inhibition. dntb.gov.uanih.gov These studies have shown that urea derivatives can act as mixed-type inhibitors, suppressing both the anodic metal dissolution and the cathodic hydrogen evolution reactions. researchgate.netnih.gov The formation of a protective film increases the charge transfer resistance and reduces the corrosion rate. nih.gov The presence of heteroatoms like nitrogen and oxygen in the molecular structure of these inhibitors plays a crucial role in their adsorption and protective capabilities. dntb.gov.ua

The table below summarizes the corrosion inhibition efficiency of some urea derivatives.

InhibitorConcentrationInhibition Efficiency (%)
1-phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea derivative 1Not specified85.96 dntb.gov.ua
1-phenyl-3-(4-(pyridin-4-ylmethyl)phenyl)urea derivative 2Not specified67.39 dntb.gov.ua
1-phenyl-3-(phenylamino)propan-1-one (PPAPO)10 mM74.87 nih.gov
PPAPO with Na2WO410 mM96.65 nih.gov

Future Directions and Interdisciplinary Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

By analyzing structure-activity relationships (SAR) from large libraries of compounds, AI can identify key structural motifs responsible for specific biological effects. This allows researchers to design novel analogues of compounds like 1-Phenyl-3-(1-phenylpropyl)urea with potentially enhanced potency or selectivity. nih.govrsc.org Furthermore, AI models can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, helping to prioritize the synthesis of candidates with favorable drug-like profiles. researchgate.net The use of universal differential equations (UDEs) in scientific machine learning also presents a powerful tool for discovering the underlying equations governing complex chemical systems, even with limited data. youtube.com

Advanced Characterization Techniques for Dynamic Processes and Molecular Interactions

Understanding the dynamic processes and molecular interactions of urea (B33335) derivatives is crucial for elucidating their mechanisms of action. Advanced characterization techniques are providing unprecedented insights into these complex behaviors. Techniques such as quantitative ¹³C NMR have been used to analyze the kinetics of reactions involving urea, which is critical for designing efficient polymeric urea sorbents. acs.org

In situ techniques are also becoming increasingly important for studying reactions under real-world conditions. For example, in situ methods have been employed to characterize the alkaline urea oxidation reaction, providing valuable information about reaction mechanisms. researchgate.net For solid-state characterization, X-ray diffraction can reveal detailed information about the crystalline structure of urea-based materials. The conformation of phenylurea derivatives, including the planarity of the urea group and the orientation of the phenyl rings, can be studied using X-ray crystallography and NMR spectroscopy, providing insights into their interaction with biological targets. nih.gov Covalent organic frameworks (COFs), which can be built using urea-containing building blocks, can be characterized by a variety of methods to understand their porous structures and suitability for applications like immunoassays. mdpi.com

Green Chemistry Principles in Synthesis and Application Development

The application of green chemistry principles to the synthesis of urea and its derivatives is a major focus of current research, aiming to develop more sustainable and environmentally friendly processes. ureaknowhow.comrsc.org Traditional methods for urea synthesis often involve harsh conditions and the use of hazardous reagents. acs.org

Recent advancements have focused on developing catalyst-free and solvent-free methods for the synthesis of urea derivatives. For instance, researchers have successfully synthesized urea derivatives from primary aliphatic amines and carbon dioxide in the absence of any catalysts or organic solvents. rsc.org Another innovative approach is mechanochemical synthesis, which uses mechanical force to drive chemical reactions. A recent study demonstrated the synthesis of urea from ammonia-water and CO₂ under ambient conditions using a mechanochemical method, highlighting a promising strategy for sustainable urea production. acs.org Furthermore, electrochemical methods are being explored to convert nitrogen gas and carbon dioxide directly into urea at ambient temperature and pressure, which could significantly reduce the energy consumption and carbon footprint of urea production. acs.org

Development of Novel Analogues for Specific Mechanistic Probes

The development of novel analogues of phenylurea compounds is a key strategy for probing specific biological mechanisms and for discovering new therapeutic agents. By systematically modifying the structure of a lead compound, researchers can investigate the structure-activity relationships (SAR) and identify the key molecular features required for a particular biological effect. nih.govnih.gov

For example, a study on 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors involved the synthesis of numerous analogues to optimize their activity. nih.gov This led to the identification of compounds with significantly improved inhibitory potency. nih.gov Similarly, the development of novel phenyl-urea derivatives as dual-target ligands for glucokinase and PPARγ activation involved the synthesis and evaluation of a series of compounds to understand their SAR. researchgate.net The synthesis of new 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and their screening against a panel of cancer cell lines is another example of how the development of novel analogues can lead to the discovery of potent antitumor agents. researchgate.net These studies often involve creating libraries of related compounds by varying substituents on the phenyl rings or modifying the linker between the phenyl and urea groups. nih.govmdpi.com

Q & A

Basic: What are the standard synthetic routes for 1-phenyl-3-(1-phenylpropyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as phenylpropylamines or isocyanates. A common approach is the coupling of 1-phenylpropylamine with phenyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF). Optimization often focuses on temperature control (60–80°C), solvent choice, and catalyst use (e.g., triethylamine) to enhance yield and purity . Recrystallization or column chromatography is employed for purification.

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm urea linkage and substituent positions.
  • Mass spectrometry (ESI or HRMS) for molecular weight validation.
  • Infrared spectroscopy (IR) to identify N-H (~3200 cm⁻¹) and C=O (~1640 cm⁻¹) stretches .
    Thermal stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Basic: What preliminary biological activities have been reported for urea derivatives like this compound?

Urea derivatives often exhibit enzyme inhibition (e.g., complement system inhibitors) or receptor modulation due to their hydrogen-bonding capacity. For example, structural analogs show activity in blocking protein-protein interactions, with IC₅₀ values in the micromolar range . Initial assays might include enzyme inhibition studies (e.g., ELISA) or cell viability tests (e.g., MTT assays) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

SAR strategies focus on modifying:

  • Phenyl substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding affinity to hydrophobic enzyme pockets .
  • Alkyl chain length : Propyl groups improve solubility and reduce steric hindrance compared to ethyl or butyl analogs .
  • Urea moiety : Replacing oxygen with sulfur (thiourea) or adding methyl groups alters hydrogen-bonding patterns . Computational docking (e.g., AutoDock) validates these modifications .

Advanced: What experimental design principles apply to resolving contradictions in biological activity data?

Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

  • Dose-response curves : Confirm activity across multiple concentrations.
  • Orthogonal assays : Validate enzyme inhibition with fluorescence-based and radiometric methods .
  • Purity verification : Use HPLC (>95% purity) to exclude confounding factors .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Quantum mechanical calculations (e.g., DFT) optimize geometry, while molecular dynamics simulations (e.g., GROMACS) model binding stability. For example, furan and phenyl groups in analogs show π-π stacking with aromatic residues in target proteins . Free energy perturbation (FEP) calculations further refine binding affinity predictions .

Advanced: What strategies mitigate thermal degradation during synthesis or storage?

  • Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation of alkyl chains.
  • Storage conditions : Use inert atmospheres (N₂) and low temperatures (-20°C).
  • Formulation : Encapsulation in cyclodextrins or liposomes enhances stability .

Advanced: How do solvent and catalyst choices impact stereoselectivity in urea derivatives?

Polar solvents (e.g., DMF) favor SN2 mechanisms, while chiral catalysts (e.g., Cinchona alkaloids) induce enantioselectivity. For example, (S)-α-phenylethylamine has been used to synthesize enantiopure analogs . Reaction monitoring via chiral HPLC ensures stereochemical integrity .

Advanced: What are the limitations of current biological evaluation methods for this compound?

  • Off-target effects : High-throughput screens may miss specificity; use CRISPR-edited cell lines to validate target engagement.
  • Solubility issues : DMSO vehicle concentrations >1% can artifactually alter cell viability .
  • Metabolic stability : Incorporate liver microsome assays to assess CYP450-mediated degradation .

Advanced: How can factorial design optimize reaction parameters for scale-up?

A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent ratio) across eight experiments. Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 5 mol% catalyst, DMF:H₂O 9:1), reducing trial runs by 40% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.